Desamino (|AS)-Chloro Histidine Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

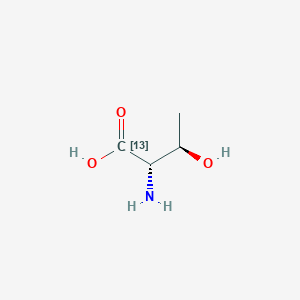

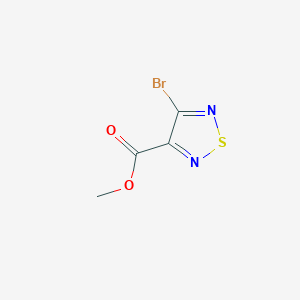

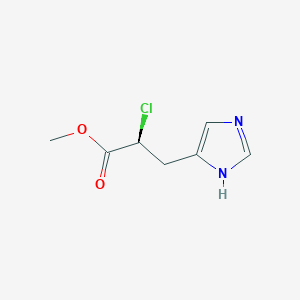

Desamino (|AS)-Chloro Histidine Methyl Ester is a derivative of histidine, an essential amino acid . It is a methyl ester of histidine, which means a methyl group replaces the hydrogen in the carboxylic acid group of histidine .

Synthesis Analysis

The synthesis of amino acid methyl esters, such as Desamino (|AS)-Chloro Histidine Methyl Ester, can be achieved through esterification . This process involves reacting an amino acid with methanol in the presence of trimethylchlorosilane . The reaction is carried out at room temperature and results in the formation of the amino acid methyl ester .Molecular Structure Analysis

The molecular structure of Desamino (|AS)-Chloro Histidine Methyl Ester is derived from the structure of histidine. The key difference is the replacement of a hydrogen atom in the carboxylic acid group of histidine with a methyl group . The empirical formula of the compound is C7H11N3O2 .Chemical Reactions Analysis

The chemical reactions involving Desamino (|AS)-Chloro Histidine Methyl Ester are likely to be similar to those of other esters. For instance, esters can undergo hydrolysis, a reaction that splits the ester into an alcohol and a carboxylic acid . In the case of amino acid methyl esters, this reaction can be catalyzed by protease-esterase enzymes .Applications De Recherche Scientifique

Enaminoketones and Enaminothiones in Chemical Synthesis

Enaminoketones and esters, particularly cyclic-β-enaminoesters, are gaining increased interest for their role as intermediates in the synthesis of heterocycles and natural products. These compounds are essential in synthetic chemistry for the enantioselective preparation of highly functionalized compounds. Enaminones, combining the nucleophilicity of enamines with the electrophilicity of enones, serve as versatile synthetic intermediates for generating various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, and have potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).

Deep Eutectic Solvents (DES) for Green Chemistry

Deep eutectic solvents (DES) are highlighted for their significant depressions in melting points and tunable physicochemical properties, offering promising applications as "designer" solvents. Understanding the microscopic mechanisms behind the structure-property relationships in DES, particularly the complex hydrogen bonding, is crucial for developing predictive models and enhancing the fundamental understanding of these solvents (Hansen et al., 2020).

Xylan Derivatives for Biopolymer Development

Chemical modification of xylan into biopolymer ethers and esters showcases the generation of materials with specific properties tailored by the functional groups, substitution degree, and pattern. These modifications have potential applications in drug delivery and as antimicrobial agents, indicating the versatility of xylan derivatives in scientific research and material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Pharmacological Profile of Antihistamines

The study of antihistamines, such as desloratadine, elucidates the benefits in terms of histamine H1-receptor binding potency and selectivity, offering insights into the therapeutic applications and efficacy of these compounds in treating allergic conditions without significant adverse effects. Such research contributes to understanding the pharmacologic profiles and potential clinical implications of related compounds (Henz, 2001).

Safety And Hazards

The safety data sheet for a related compound, L-Histidine methyl ester dihydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advisable to handle such compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Orientations Futures

The development of artificial enzymes that can catalyze the synthesis of amino acid esters from dipeptides is a promising future direction . This could potentially lead to more efficient and environmentally friendly methods for producing amino acid esters, including Desamino (|AS)-Chloro Histidine Methyl Ester .

Propriétés

IUPAC Name |

methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPJJONLBKXGDE-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desamino (|AS)-Chloro Histidine Methyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)